molecular formula C5H8Br2O2S B102709 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide CAS No. 17536-53-7

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B102709
CAS No.: 17536-53-7
M. Wt: 291.99 g/mol
InChI Key: NRTPKWCCOPMHSN-UHFFFAOYSA-N
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Description

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide: is an organosulfur compound with the molecular formula C5H8Br2O2S This compound is characterized by the presence of two bromine atoms, a methyl group, and a tetrahydrothiophene ring with a 1,1-dioxide functional group It is a derivative of tetrahydrothiophene, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide typically involves the bromination of 3-methyltetrahydrothiophene 1,1-dioxide. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 4 positions of the tetrahydrothiophene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thiols.

    Oxidation Products: Products can include sulfoxides or sulfones.

    Reduction Products: Hydrogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is used as a building block in organic synthesis. It is employed in the synthesis of more complex sulfur-containing compounds and heterocycles.

Biology: The compound is studied for its potential biological activity. Derivatives of tetrahydrothiophene are known to exhibit antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in drug development, particularly in the design of new antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of more complex molecules. The compound’s biological activity is thought to be related to its ability to interact with cellular targets, potentially disrupting essential biological processes in microorganisms.

Comparison with Similar Compounds

  • 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide
  • 3,4-Dibromo-3-chlorotetrahydrothiophene 1,1-dioxide
  • 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide

Comparison: 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is unique due to the presence of two bromine atoms, which confer distinct reactivity compared to its chloro or methoxy analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical transformations. Additionally, the methyl group at the 3-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

3,4-dibromo-3-methylthiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2S/c1-5(7)3-10(8,9)2-4(5)6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTPKWCCOPMHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)CC1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407596
Record name 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17536-53-7
Record name 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIBROMO-3-METHYL-TETRAHYDRO-THIOPHENE 1,1-DIOXIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Reactant of Route 2
3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Reactant of Route 3
3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Reactant of Route 4
3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Reactant of Route 5
3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Reactant of Route 6
3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

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